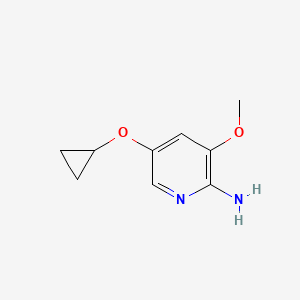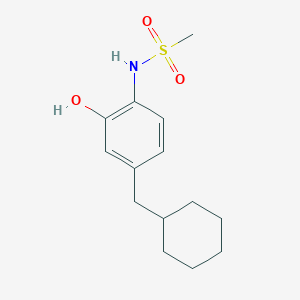
3-Cyclopropoxy-N-methyl-6-nitropicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-6-nitropicolinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a nitro group, and a picolinamide backbone
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N-methyl-6-nitropicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved through the reaction of a suitable cyclopropyl halide with an alcohol under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N-methyl-6-nitropicolinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N-methyl-6-nitropicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-6-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropoxy group may also play a role in binding to specific enzymes or receptors, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N-methyl-6-nitropicolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-6-nitropicolinamide: Similar structure but lacks the N-methyl group.
N-methyl-6-nitropicolinamide: Similar structure but lacks the cyclopropoxy group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11N3O4 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-6-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-10(14)9-7(17-6-2-3-6)4-5-8(12-9)13(15)16/h4-6H,2-3H2,1H3,(H,11,14) |
InChI-Schlüssel |
OOMGONFDEVVEFM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















